2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including methoxy groups and a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
This suggests that they interact with multiple targets and affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[5,4-b]pyridine intermediate, which is then coupled with a benzamide derivative. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and thiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as pramipexole and riluzole, which contain thiazole moieties, exhibit similar biological activities.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are benzamide derivatives, share some pharmacological properties.
Uniqueness
2,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its combination of methoxy, thiazole, and benzamide functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-15(21-25-18-8-5-11-23-22(18)29-21)6-4-7-17(13)24-20(26)16-10-9-14(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDWBMVECDYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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